Procyclidine

Muscarinic receptor pharmacology Receptor binding selectivity Anticholinergic drug development

Procyclidine (CAS 77-37-2) is a dual-mechanism anticholinergic with M1 selectivity (Ki=4.6 nM) and NMDA antagonism, distinguishing it from purely antimuscarinic comparators. Unlike trihexyphenidyl, it does not impair novelty preference and selectively increases fine motor activity. Its 12-hour half-life and 75% oral bioavailability support sustained protocols. Ideal for organophosphate countermeasure research, excitotoxicity studies, and behavioral pharmacology where cognitive confounds must be minimized. USP/BP monograph compliance ensures analytical verifiability.

Molecular Formula C19H29NO
Molecular Weight 287.4 g/mol
CAS No. 77-37-2
Cat. No. B1679153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcyclidine
CAS77-37-2
SynonymsArpicolin
Hydrochloride, Procyclidine
Kemadren
Kemadrin
Mucinil
Osnervan
Procyclid
Procyclidine
Procyclidine Hydrochloride
Tricyclamol
Molecular FormulaC19H29NO
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C19H29NO/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2
InChIKeyWYDUSKDSKCASEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityModerately soluble in water, ~ 30 mg/ml
9.84e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procyclidine 77-37-2 Procurement Guide: Anticholinergic Agent for Parkinsonism and Extrapyramidal Symptoms


Procyclidine (CAS 77-37-2) is a tertiary amine anticholinergic agent belonging to the antimuscarinic class, primarily used for the management of drug-induced extrapyramidal symptoms and all forms of parkinsonism . It acts as a competitive antagonist at muscarinic acetylcholine receptors, demonstrating highest affinity for the M1 receptor subtype (Ki = 4.6 nM) with moderate selectivity over M2 (Ki = 25.0 nM) [1]. Procyclidine additionally exhibits NMDA receptor antagonist activity, distinguishing it from purely antimuscarinic comparators [2].

Why Procyclidine 77-37-2 Cannot Be Interchanged with Trihexyphenidyl, Benztropine, or Biperiden in Scientific and Industrial Applications


Despite shared antimuscarinic pharmacology, anticholinergic antiparkinson drugs exhibit quantifiable differences in muscarinic receptor subtype selectivity profiles, with M1/M2 affinity ratios varying significantly between agents [1]. Differential NMDA receptor antagonism is present in procyclidine and caramiphen but not uniformly across all class members [2]. In behavioral models, divergent effects on motor stimulation [3] and cognitive parameters such as novelty preference [4] have been documented between procyclidine and analogs. Pharmacokinetic parameters also differ, with procyclidine exhibiting a 12-hour elimination half-life versus the 4.1-hour half-life reported for trihexyphenidyl [5]. These quantifiable differences preclude simple substitution.

Procyclidine 77-37-2 Quantitative Differentiation Evidence Against Comparators


Procyclidine Muscarinic M1/M2 Receptor Selectivity Ratio Compared to Biperiden

Procyclidine exhibits a muscarinic M1/M2 receptor selectivity ratio of approximately 5.4-fold based on Ki values (M1 Ki = 4.6 nM vs M2 Ki = 25.0 nM) [1]. In comparative human tissue radioligand binding assays, biperiden demonstrated the most favorable selectivity profile among anticholinergics tested, with the study authors concluding that 'biperiden would be the drug of choice to avoid any antimuscarinic effects on the heart' [2]. Procyclidine showed significant but less pronounced M1/M2 selectivity than biperiden in the same assay system, representing an intermediate selectivity profile between biperiden and non-selective agents [2].

Muscarinic receptor pharmacology Receptor binding selectivity Anticholinergic drug development

Procyclidine NMDA Receptor Antagonism Differentiation from Trihexyphenidyl in Anticonvulsant Potentiation

Procyclidine at 10 mg/kg i.p. potentiated the protective activity of carbamazepine, diphenylhydantoin, phenobarbital, and valproate against maximal electroshock-induced convulsions in mice; at 20 mg/kg i.p., it potentiated diazepam [1]. Critically, the comparator NMDA antagonist ifenprodil (20 and 40 mg/kg i.p.) failed to influence the anticonvulsant actions of any antiepileptic tested despite increasing the electroconvulsive threshold per se [1]. In a separate nerve agent model, only procyclidine (6 μg) and caramiphen (10 μg) antagonized soman-induced seizures following microinfusion into area tempestas, whereas trihexyphenidyl and biperiden did not demonstrate anticonvulsant efficacy in this model [2].

NMDA receptor antagonism Anticonvulsant potentiation Maximal electroshock seizure model

Procyclidine Cognitive Profile in Novelty Preference Assay Versus Trihexyphenidyl and Benactyzine

In a comparative behavioral study evaluating potential cognitive effects of anticholinergic antiparkinson drugs, benactyzine (0.3 mg/kg), caramiphen (10 mg/kg), and trihexyphenidyl (0.12 mg/kg) significantly reduced rats' innate preference for novelty [1]. In contrast, biperiden (0.11 mg/kg) and procyclidine (3 mg/kg) did not reduce novelty preference under identical experimental conditions [1]. The study used physostigmine (0.1 mg/kg) co-administration to assess cholinergic modulation of cognitive behavior. In separate locomotor activity studies, procyclidine only increased fine motor activity significantly above vehicle controls, whereas trihexyphenidyl, biperiden, and scopolamine increased both ambulations and fine motor activity significantly during the first hour post-injection [2].

Cognitive behavioral pharmacology Novelty preference Anticholinergic side-effect profiling

Procyclidine 75% Oral Bioavailability and 12-Hour Elimination Half-Life Pharmacokinetic Differentiation

Procyclidine demonstrates a mean oral bioavailability of 75% following 10 mg oral administration in healthy volunteers, with a mean peak plasma concentration of 116 ng/ml [1]. The plasma elimination half-life is approximately 12 hours, with a volume of distribution of approximately 1 L/kg and total body clearance of 68 ml/min [1]. In comparison, trihexyphenidyl is reported to have a significantly shorter elimination half-life of approximately 4.1 hours [2]. The longer half-life of procyclidine supports less frequent dosing requirements in clinical and experimental applications, while the 75% bioavailability provides predictable systemic exposure following oral administration.

Pharmacokinetics Oral bioavailability Elimination half-life

Procyclidine Motor Stimulation Profile Differentiation from Orphenadrine in Preclinical Model

In a comparative study evaluating the stimulatory effects of eight antiparkinsonian drugs on motor activity in mice, trihexyphenidyl, biperiden, benztropine, etybenztropine, procyclidine, and tropacine clearly stimulated motor activity [1]. In contrast, orphenadrine did not change motor activity, and profenamine exhibited sedative properties [1]. This classification establishes that procyclidine belongs to the stimulatory subset of anticholinergic antiparkinson drugs, distinguishing it from non-stimulatory or sedative agents within the same therapeutic class. In dose-response locomotor studies in rats, procyclidine was ranked fourth in potency relative to scopolamine among nine anticholinergics tested: scopolamine > trihexyphenidyl > biperiden > azaprophen > procyclidine > benactyzine > atropine > aprophen [2].

Motor activity Behavioral pharmacology Antiparkinson drug classification

Procyclidine USP Monograph Specification for Identity and Purity in Procurement

The United States Pharmacopeia (USP) monograph for Procyclidine Hydrochloride specifies an assay purity range of 99.0% to 101.0% of C19H29NO·HCl, calculated on the dried basis [1]. Loss on drying is specified as not more than 0.5% after vacuum drying at 105°C for 4 hours, and residue on ignition not more than 0.1% [1]. Related compounds (total impurities) are limited to not more than 4.0% by GC-FID area normalization [1]. USP Reference Standards are available for procyclidine hydrochloride and procyclidine hydrochloride tablets, enabling standardized analytical method validation across procurement and quality control workflows [2]. While other anticholinergic agents also have compendial monographs, the availability of USP-grade reference materials provides a standardized framework for identity verification and purity assessment.

USP monograph Quality control Analytical specification

Procyclidine 77-37-2 Evidence-Based Application Scenarios for Scientific Procurement


Experimental Models Requiring Combined Muscarinic and NMDA Receptor Antagonism

Procyclidine is indicated for research applications where dual cholinergic and glutamatergic modulation is required. Evidence from maximal electroshock seizure models demonstrates that procyclidine potentiates multiple antiepileptic agents (carbamazepine, diphenylhydantoin, phenobarbital, valproate, diazepam), whereas the comparator NMDA antagonist ifenprodil fails to potentiate any tested anticonvulsant [8]. In nerve agent research, procyclidine (6 μg intra-AT) antagonizes soman-induced seizures while other anticholinergics including trihexyphenidyl and biperiden do not [9]. This dual mechanism profile distinguishes procyclidine from purely antimuscarinic comparators and positions it for experimental protocols investigating combined receptor system modulation. Researchers studying organophosphate countermeasures or excitotoxicity pathways may prioritize procyclidine over single-mechanism alternatives based on this differential activity.

Behavioral Pharmacology Studies Requiring Minimized Cognitive Confounds

For behavioral pharmacology experiments where cognitive side effects could confound results, procyclidine offers a differentiated profile. In comparative novelty preference assays, procyclidine (3 mg/kg) and biperiden (0.11 mg/kg) did not reduce innate preference for novelty, whereas trihexyphenidyl (0.12 mg/kg), benactyzine (0.3 mg/kg), and caramiphen (10 mg/kg) significantly impaired this measure [8]. In locomotor activity studies, procyclidine selectively increased fine motor activity without significantly affecting ambulatory activity, providing a more restricted stimulatory profile compared to trihexyphenidyl, biperiden, and scopolamine which increased both measures [9]. The 12-hour elimination half-life supports sustained experimental protocols with stable plasma concentrations, while the 75% oral bioavailability ensures predictable systemic exposure [5]. These combined properties make procyclidine suitable for behavioral studies where minimization of cognitive and locomotor confounds is a priority.

Quality Control and Analytical Method Validation Requiring USP Reference Standards

For analytical laboratories performing identity verification, purity assessment, or method validation, procyclidine hydrochloride benefits from established USP and BP monograph specifications [8]. The USP monograph defines quantitative acceptance criteria including assay (99.0–101.0%), loss on drying (≤0.5%), residue on ignition (≤0.1%), and related compounds (≤4.0%) [8]. USP Reference Standards are commercially available for both procyclidine hydrochloride and procyclidine hydrochloride tablets, enabling standardized analytical workflows [9]. For procurement professionals sourcing reference materials for pharmaceutical analysis, the availability of compendial-grade standards with defined specifications provides a verifiable quality benchmark. This infrastructure supports compliance with regulatory expectations for analytical method validation and batch release testing.

Neuropharmacology Research Investigating Muscarinic Receptor Subtype Selectivity

Procyclidine's muscarinic receptor subtype affinity profile (M1 Ki = 4.6 nM, M2 Ki = 25.0 nM, M3 Ki = 12.4 nM, M4 Ki = 7.0 nM) [8] provides an intermediate selectivity profile among anticholinergic antiparkinson agents. Comparative human tissue binding studies rank selectivity as biperiden > procyclidine > benztropine > scopolamine [9]. This intermediate position makes procyclidine a useful reference compound for structure-activity relationship studies investigating the pharmacophore requirements for M1 versus M2 selectivity. Researchers requiring an anticholinergic with moderate M1/M2 selectivity—more selective than non-specific agents like scopolamine but less selective than biperiden—may select procyclidine as an appropriate experimental tool. The availability of detailed Ki values for all five muscarinic subtypes supports quantitative pharmacological modeling and receptor occupancy calculations in experimental design.

Technical Documentation Hub

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